
Potassium cyclobutyltrifluoroboranuide
説明
Potassium cyclobutyltrifluoroboranuide is an organoboron compound with the molecular formula C4H7BF3K. It is a synthetic derivative of carboxylic acid, featuring acridinium substituents and a hydrocarbon group. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of potassium cyclobutyltrifluoroboranuide typically involves the reaction of cyclobutylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
Cyclobutylboronic acid+Potassium fluoride+Boron trifluoride→Potassium cyclobutyltrifluoroboranuide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: Potassium cyclobutyltrifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutyltrifluoroborate derivatives.
Reduction: It can be reduced to yield cyclobutylborane.
Substitution: The compound reacts with halogens, such as chlorine, to form chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions often use chlorine gas or bromine in the presence of a catalyst.
Major Products:
Oxidation: Cyclobutyltrifluoroborate derivatives.
Reduction: Cyclobutylborane.
Substitution: Chlorinated cyclobutyltrifluoroboranuide.
科学的研究の応用
Potassium cyclobutyltrifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the development of novel therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components
作用機序
The mechanism of action of potassium cyclobutyltrifluoroboranuide involves its ability to act as a nucleophilic partner in metal-catalyzed cross-coupling reactions. The compound undergoes hydrolysis under basic conditions to form the reactive boronate species, which then participates in the coupling reaction. The molecular targets and pathways involved include the formation of carbon-carbon bonds through palladium-catalyzed processes .
類似化合物との比較
- Potassium phenyltrifluoroboranuide
- Potassium methyltrifluoroboranuide
- Potassium vinyltrifluoroboranuide
Comparison: Potassium cyclobutyltrifluoroboranuide is unique due to its cyclobutyl group, which imparts distinct reactivity and stability compared to other trifluoroboranuide compounds. For instance, potassium phenyltrifluoroboranuide is more commonly used in aromatic substitutions, while potassium methyltrifluoroboranuide is favored for its simplicity and ease of handling. This compound, on the other hand, offers a balance of stability and reactivity, making it suitable for a broader range of applications .
特性
IUPAC Name |
potassium;cyclobutyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c6-5(7,8)4-2-1-3-4;/h4H,1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJPWKFEMYYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648713 | |
| Record name | Potassium cyclobutyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065010-88-9 | |
| Record name | Borate(1-), cyclobutyltrifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065010-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium cyclobutyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | potassium cyclobutyltrifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




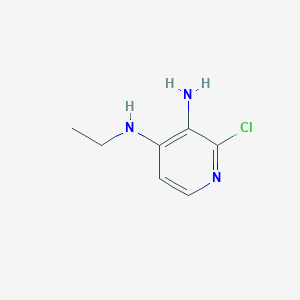
![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)
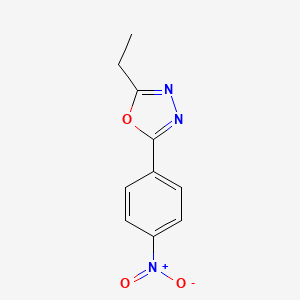
![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)

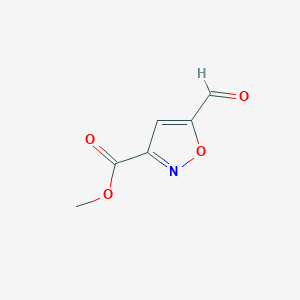
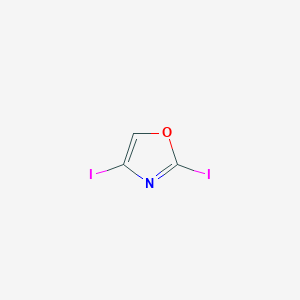
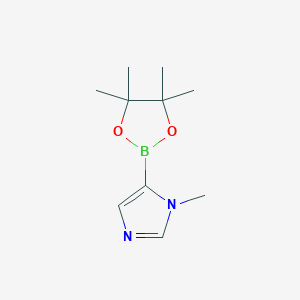
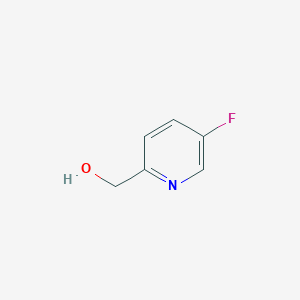
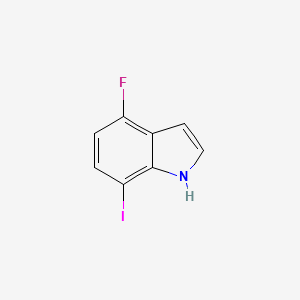
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
